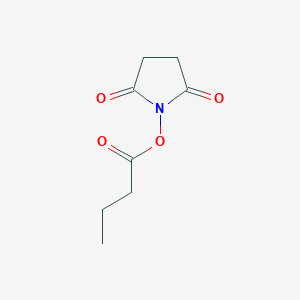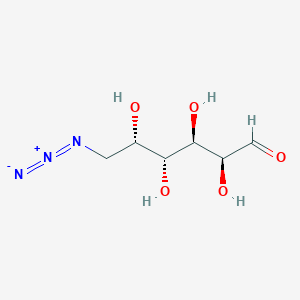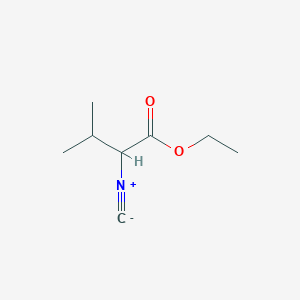
4-Nitro-3-trifluoromethanesulfonyloxytoluene
Overview
Description
4-Nitro-3-trifluoromethanesulfonyloxytoluene is a versatile chemical compound known for its complex structure and diverse applications. It contains 24 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and fluorine . This compound is used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-trifluoromethanesulfonyloxytoluene typically involves nitration and sulfonation reactions. One common method is the nitration of toluene using titanium (IV) nitrate, followed by sulfonation to introduce the trifluoromethanesulfonyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-trifluoromethanesulfonyloxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming compounds like toluidine.
Substitution: Nucleophilic aromatic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and chromic acid.
Reduction: Reducing agents like hydrogen gas and palladium catalysts are often used.
Substitution: Strong nucleophiles and basic conditions are required for substitution reactions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Nitro-3-trifluoromethanesulfonyloxytoluene is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Nitro-3-trifluoromethanesulfonyloxytoluene involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, forming intermediates like the Meisenheimer complex . These intermediates can further react to produce various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar in structure but contains an amino group instead of a sulfonyloxy group.
4-Nitro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a sulfonyloxy group.
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)7(4-5)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWJTPYMTHMXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)




phosphonium bromide](/img/structure/B3043029.png)





![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)
